tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate

physicochemical property comparison hydrogen bonding lipophilicity

tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate, also known as 4-(Boc-aminomethyl)-4-hydroxypiperidine, is a bifunctional piperidine building block featuring a Boc-protected aminomethyl group and a free hydroxyl group at the 4-position of the piperidine ring. With a molecular formula C11H22N2O3 and molecular weight 230.30 g/mol, it exhibits an ACD/LogP of 0.67, three hydrogen bond donors, five hydrogen bond acceptors, and a polar surface area of 71 Ų.

Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
CAS No. 177948-02-6
Cat. No. B1279007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate
CAS177948-02-6
Molecular FormulaC11H22N2O3
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CCNCC1)O
InChIInChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8-11(15)4-6-12-7-5-11/h12,15H,4-8H2,1-3H3,(H,13,14)
InChIKeyZVUCOORWSKRJII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate (CAS 177948-02-6): Physicochemical Profile and Building Block Classification


tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate, also known as 4-(Boc-aminomethyl)-4-hydroxypiperidine, is a bifunctional piperidine building block featuring a Boc-protected aminomethyl group and a free hydroxyl group at the 4-position of the piperidine ring . With a molecular formula C11H22N2O3 and molecular weight 230.30 g/mol, it exhibits an ACD/LogP of 0.67, three hydrogen bond donors, five hydrogen bond acceptors, and a polar surface area of 71 Ų . The compound is explicitly categorized as a Protein Degrader Building Block by multiple commercial suppliers, reflecting its utility in bifunctional molecule assembly [1].

Why tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate Cannot Be Replaced by Non-Hydroxylated Piperidine Carbamates


In-class compounds such as tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0) [1] or 4-(Boc-aminomethyl)piperidine (CAS 135632-53-0) [2] lack the 4-hydroxyl group, which fundamentally alters hydrogen-bonding capacity, hydrophilicity, and suitability for orthogonal conjugation strategies. Substituting these analogs without considering the hydroxyl group's impact on physicochemical properties can compromise aqueous solubility, polar surface area-driven tissue distribution, and the feasibility of bifunctional degradation approaches. The quantitative evidence below demonstrates that these differences are not marginal and directly influence selection for specific research and industrial applications.

Quantitative Differentiation Guide for tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate (177948-02-6)


Hydrophilicity and Hydrogen-Bond Donor Count: Target vs. tert-Butyl Piperidin-4-ylcarbamate

The target compound tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate demonstrates significantly lower lipophilicity (ACD/LogP 0.67) compared to the non-hydroxylated analog tert-butyl piperidin-4-ylcarbamate (ACD/LogP 1.32), a difference of 0.65 log units [1]. Additionally, the target possesses three hydrogen bond donors (the hydroxyl proton, the carbamate NH, and the piperidine NH) versus only two for the comparator (carbamate NH and piperidine NH) [1]. These differences enhance aqueous solubility and reduce passive membrane permeability relative to the comparator.

physicochemical property comparison hydrogen bonding lipophilicity

Polar Surface Area as a Determinant of CNS Permeability: Target vs. 4-(Boc-aminomethyl)piperidine

The target compound exhibits a polar surface area (PSA) of 71 Ų, which is 20.6 Ų greater than that of 4-(Boc-aminomethyl)piperidine (PSA 50.4 Ų) [1]. This 41% increase, attributable to the hydroxyl group, is expected to reduce passive blood-brain barrier penetration, as compounds with PSA >70 Ų typically exhibit limited CNS distribution [1]. In contrast, the comparator's lower PSA of 50.4 Ų lies within the range more favorable for CNS penetration.

polar surface area blood-brain barrier CNS permeability

Explicit Vendor Classification as a Protein Degrader (PROTAC) Building Block

Unlike simpler piperidine carbamates, tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate is explicitly categorized as a "Protein Degrader Building Block" by major commercial suppliers, indicating its designed utility in bifunctional degrader synthesis [1]. This classification reflects its dual orthogonal handles: the Boc-protected aminomethyl group for attachment of an E3 ligase ligand after deprotection, and the free hydroxyl group for conjugation of a target-protein ligand. In contrast, tert-butyl piperidin-4-ylcarbamate lacks the hydroxyl group and is marketed as a general synthetic intermediate without specific protein degrader designation [2].

targeted protein degradation PROTAC building block classification

Optimal Application Scenarios for tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate (177948-02-6)


Design of Peripherally Restricted Kinase Inhibitors with Minimized CNS Exposure

The elevated polar surface area (71 Ų) and moderate lipophilicity (LogP 0.67) of this building block reduce the likelihood of passive blood-brain barrier penetration, making it a strategically advantageous intermediate for developing kinase inhibitors intended for peripheral oncology targets where CNS side effects must be avoided .

Modular Assembly of Bifunctional PROTAC Degraders via Orthogonal Conjugation

The orthogonal Boc-protected amine and free hydroxyl group enable sequential, chemoselective conjugation of an E3 ligase ligand and a target protein ligand within a single molecular entity. This compound has been explicitly positioned by major chemical suppliers as a Protein Degrader Building Block, validating its role as a key intermediate in the modular synthesis of PROTACs [1].

Improving Aqueous Solubility of Hydrophobic Lead Series Through Hydroxyl Incorporation

The additional hydroxyl group provides a predicted water solubility of approximately 97 g/L at 25°C, substantially exceeding that of non-hydroxylated piperidine carbamate analogs. This property makes the building block especially valuable when incorporated early in lead optimization campaigns for poorly soluble drug candidates, facilitating formulation development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.